molecular formula C13H14O2 B8578336 3-(4-Methoxyphenyl)-2-cyclohexen-1-one CAS No. 17159-98-7

3-(4-Methoxyphenyl)-2-cyclohexen-1-one

Cat. No. B8578336
M. Wt: 202.25 g/mol
InChI Key: LZLAMHMLEQQGAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07569727B2

Procedure details

1.5 g of 5% palladium on active carbon are added to 15.15 g of 3-(4-methoxyphenyl)-2-cyclohexen-1-one in 400 ml of methanol and stirring is carried out in a hydrogen atmosphere for 4 hours. The catalyst is filtered off and the reaction mixture is concentrated. The mixture so obtained is dissolved in 200 ml of dichloromethane and stirred with 26.9 g of pyridinium dichromate and 2.1 g of pyridinium trifluoroacetate at room temperature for 6 hours. The reaction mixture is decanted, concentrated and purified over silica gel. 3-(4-Methoxyphenyl)cyclohexanone is obtained in the form of a colourless oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
26.9 g
Type
reactant
Reaction Step Two
Quantity
2.1 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
15.15 g
Type
reactant
Reaction Step Four
Quantity
400 mL
Type
solvent
Reaction Step Four
Quantity
1.5 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH2:14][CH2:13][CH2:12][C:11](=[O:15])[CH:10]=2)=[CH:5][CH:4]=1.[H][H].[Cr](O[Cr]([O-])(=O)=O)([O-])(=O)=O.[NH+]1C=CC=CC=1.[NH+]1C=CC=CC=1.FC(F)(F)C([O-])=O.[NH+]1C=CC=CC=1>CO.ClCCl.[Pd]>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([CH:9]2[CH2:14][CH2:13][CH2:12][C:11](=[O:15])[CH2:10]2)=[CH:7][CH:8]=1 |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
Quantity
26.9 g
Type
reactant
Smiles
[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[NH+]1=CC=CC=C1.[NH+]1=CC=CC=C1
Name
Quantity
2.1 g
Type
reactant
Smiles
FC(C(=O)[O-])(F)F.[NH+]1=CC=CC=C1
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
15.15 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C1=CC(CCC1)=O
Name
Quantity
400 mL
Type
solvent
Smiles
CO
Name
Quantity
1.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst is filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture is concentrated
CUSTOM
Type
CUSTOM
Details
The mixture so obtained
CUSTOM
Type
CUSTOM
Details
The reaction mixture is decanted
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified over silica gel

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C1CC(CCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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